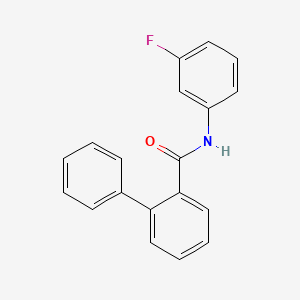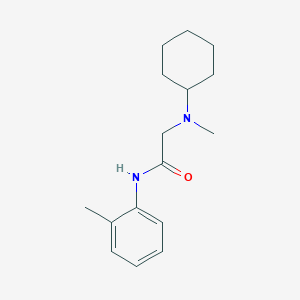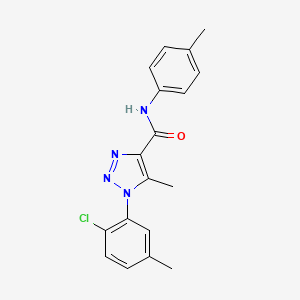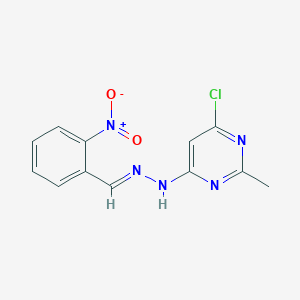
N-(3-fluorophenyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-biphenylcarboxamide, also known as FLB-457, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a selective dopamine D2 receptor antagonist that has been studied for its ability to modulate dopaminergic neurotransmission in the brain. In
作用機序
N-(3-fluorophenyl)-2-biphenylcarboxamide acts as a selective dopamine D2 receptor antagonist, which means it binds to and blocks the activity of dopamine at D2 receptors in the brain. This leads to a decrease in dopaminergic neurotransmission, which can have various effects on behavior and cognition. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, reduce impulsivity, and improve cognitive flexibility in animal models.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to decrease dopamine release in the striatum, which is a key brain region involved in reward processing and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, which is another key brain region involved in reward processing. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
実験室実験の利点と制限
One of the main advantages of N-(3-fluorophenyl)-2-biphenylcarboxamide is its selectivity for dopamine D2 receptors, which allows for more precise modulation of dopaminergic neurotransmission in the brain. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has a long half-life, which makes it suitable for use in chronic studies. However, one of the limitations of N-(3-fluorophenyl)-2-biphenylcarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have off-target effects at high doses, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-2-biphenylcarboxamide. One area of interest is the role of N-(3-fluorophenyl)-2-biphenylcarboxamide in the treatment of addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, which makes it a promising candidate for the treatment of addiction. Additionally, further research is needed to investigate the long-term effects of N-(3-fluorophenyl)-2-biphenylcarboxamide on behavior and cognition. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-biphenylcarboxamide, particularly in humans.
合成法
The synthesis of N-(3-fluorophenyl)-2-biphenylcarboxamide involves the reaction of 3-fluoroaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-biphenylcarboxamide in its pure form.
科学的研究の応用
N-(3-fluorophenyl)-2-biphenylcarboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate dopaminergic neurotransmission in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been used in preclinical studies to investigate the role of dopamine in reward processing and decision making.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRHULAKIIYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-biphenylcarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)


![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)



![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
